Cinnamic acid, alpha-bromo-
CAS No.: 1727-53-3
Cat. No.: VC21359891
Molecular Formula: C10H12O4
Molecular Weight: 227.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1727-53-3 |
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Molecular Formula | C10H12O4 |
Molecular Weight | 227.05 g/mol |
IUPAC Name | (Z)-2-bromo-3-phenylprop-2-enoic acid |
Standard InChI | InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
Standard InChI Key | HBMGEXMZDMAEDN-VURMDHGXSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C(=O)O)\Br |
SMILES | C1=CC=C(C=C1)C=C(C(=O)O)Br |
Canonical SMILES | C1=CC=C(C=C1)C=C(C(=O)O)Br |
Introduction
Chemical Structure and Properties
Molecular Structure and Identifiers
Cinnamic acid, alpha-bromo- features a phenyl group attached to a carbon-carbon double bond, with a bromine atom at the alpha position and a carboxylic acid group. The compound has the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . It typically exists in the Z configuration, as indicated by its systematic name (Z)-2-bromo-3-phenylprop-2-enoic acid .
The compound is registered with CAS number 1727-53-3 and is known by several synonyms including 2-Bromo-3-phenylacrylic acid and (2Z)-2-Bromo-3-phenyl-2-propenoic acid . Its unique chemical structure can be represented by the InChI notation: InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- .
Table 1: Basic Chemical Properties of Cinnamic Acid, Alpha-Bromo-
Property | Value |
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CAS Number | 1727-53-3 |
Molecular Formula | C9H7BrO2 |
Molecular Weight | 227.05 g/mol |
IUPAC Name | (Z)-2-bromo-3-phenylprop-2-enoic acid |
InChI Key | HBMGEXMZDMAEDN-VURMDHGXSA-N |
Synthesis Methods
Traditional Bromination Approaches
The synthesis of cinnamic acid, alpha-bromo- typically involves the bromination of cinnamic acid under controlled conditions. This reaction requires careful monitoring to achieve selective alpha-bromination and avoid over-bromination. The process can be followed by observing the disappearance of the red color of bromine in solution, indicating bromine consumption during the reaction .
For successful synthesis, specific reaction parameters must be carefully controlled:
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Temperature (typically conducted in ice-water bath conditions)
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Solvent choice (often acetic acid or dichloromethane)
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Reaction time
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Bromine concentration and addition rate
The yields for this reaction typically range from 80% to 93%, with purification often achieved through filtration and washing techniques .
Alternative Synthetic Strategies
Several alternative methods can be employed for producing alpha-brominated cinnamic acid derivatives. One patent describes a related synthesis approach for alpha-bromo-cinnamaldehyde, which involves:
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Preparation of silica gel supported bromine
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Using carbon tetrachloride as solvent for the reaction with cinnamic acid
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Subsequent elimination reaction with sodium carbonate under phase transfer catalyst effect
While this specific method targets a related compound, the principles could potentially be adapted for alpha-bromo-cinnamic acid synthesis. The patent notes that this approach offers "reaction yield height, good product quality, [and] the simple advantage of last handling process" .
Chemical Reactivity
Key Reaction Patterns
Cinnamic acid, alpha-bromo- can participate in various chemical reactions, primarily due to the reactive carbon-bromine bond and the conjugated system. The compound can undergo:
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Nucleophilic substitution reactions at the alpha position
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Further addition reactions at the double bond
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Coupling reactions leveraging the bromine functionality
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Carboxylic acid modifications through the acid group
These reactions typically require careful control of temperature and stoichiometry to maximize yield and selectivity. The presence of the bromine atom at the alpha position makes this compound particularly valuable as an intermediate in complex organic synthesis pathways.
Comparison with Related Brominated Compounds
It's important to distinguish alpha-bromo-cinnamic acid from other brominated cinnamic acid derivatives. For example, the bromination of cinnamic acid can also produce 2,3-dibromo-3-phenylpropanoic acid under different reaction conditions .
This dibromo compound results from the addition of bromine to both carbons of the double bond, rather than selective alpha-bromination. The dibromo derivative has distinct properties, including a melting point of 206-208°C (literature value 202-204°C) , and lacks the carbon-carbon double bond present in alpha-bromo-cinnamic acid.
Biological Activities and Applications
Industrial and Synthetic Applications
Beyond its biological potential, alpha-bromo-cinnamic acid serves as an important building block in organic synthesis. The compound functions as a versatile intermediate for the construction of more complex molecules, particularly those requiring specific stereochemistry or functionalization patterns. Its reactivity profile makes it suitable for various transformations in the synthesis of fine chemicals, pharmaceuticals, and specialty materials.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about alpha-bromo-cinnamic acid. According to search result , 13C NMR spectral data is available for this compound, which would reveal the carbon framework and electronic environment of each carbon atom in the molecule. This data is essential for confirming the structure and purity of synthesized samples.
Mass Spectrometry
Mass spectrometry offers insights into the fragmentation pattern of alpha-bromo-cinnamic acid, which can be used for identification and structural analysis. The GC-MS data available for this compound shows specific characteristic fragments:
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Total number of peaks: 85
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m/z of top peak: 147
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m/z of second highest peak: 102
These fragment patterns serve as a fingerprint for the compound and can be used for qualitative analysis in research and quality control applications.
Related Compounds and Structural Analogues
Structural Relationships
According to the PubChem database, alpha-bromo-cinnamic acid has several structurally related compounds:
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Three compounds with the same connectivity
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Four compounds with the same parent structure but different connectivity
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One compound classified as a mixture, component, or neutralized form
These relationships highlight the compound's position within a broader family of structurally similar chemicals, many of which may share similar reactivity patterns or biological activities.
Structural Variants and Their Significance
The structural variants of alpha-bromo-cinnamic acid include compounds with different halogen substitutions (chloro, iodo), different positioning of the bromine atom, or additional functional groups. These variants offer complementary reactivity profiles and potentially different biological activities, expanding the utility of this class of compounds in organic synthesis and medicinal chemistry research.
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